molecular formula C13H25NO4 B8178892 N-Boc-N-hexyl-glycine

N-Boc-N-hexyl-glycine

Cat. No.: B8178892
M. Wt: 259.34 g/mol
InChI Key: HJTGZNLMXNKQAY-UHFFFAOYSA-N
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Description

N-Boc-N-Hexyl-Glycine is a modified glycine derivative featuring two substituents on the amino group: a tert-butoxycarbonyl (Boc) protecting group and a hexyl chain. Its molecular formula is C₁₃H₂₅NO₄ (estimated molecular weight ~283.34 g/mol), distinguishing it from simpler glycine derivatives .

Properties

IUPAC Name

2-[hexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-6-7-8-9-14(10-11(15)16)12(17)18-13(2,3)4/h5-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTGZNLMXNKQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Boc protection of glycine employs di-tert-butyl dicarbonate ((Boc)₂O) in an alkaline aqueous medium. As detailed in CN104276964A, L-glycine is dissolved in sodium bicarbonate solution (pH ≥ 10) to deprotonate the amino group, facilitating nucleophilic attack on (Boc)₂O. The reaction proceeds via the following stoichiometry:
Glycine+(Boc)2OBoc-glycine+tert-butanol+CO2\text{Glycine} + (\text{Boc})_2\text{O} \rightarrow \text{Boc-glycine} + \text{tert-butanol} + \text{CO}_2
Key parameters include:

  • Temperature : 25–30°C to prevent racemization

  • Reagent addition : Batchwise introduction of (Boc)₂O to mitigate exothermic side reactions

  • pH control : Maintained above 10 using sodium bicarbonate to ensure complete deprotonation.

Yield Optimization

CN104276964A reports a 93.87% yield for Boc-glycine using a three-step (Boc)₂O addition protocol (8g + 8g + 9g over 8 hours). Comparative studies indicate that extending reaction time beyond 4 hours per batch minimizes residual glycine, as confirmed by HPLC.

N-Hexylation of Boc-Protected Glycine

Alkylation Strategies

N-hexylation introduces the hexyl group via nucleophilic substitution. The ACS Omega study outlines a green approach using hexyl bromide in dimethylformamide (DMF) with potassium carbonate as a base:
Boc-glycine+C6H13BrK2CO3,DMFN-Boc-N-hexyl-glycine+KBr+CO2\text{Boc-glycine} + \text{C}_6\text{H}_{13}\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} + \text{KBr} + \text{CO}_2
Reaction Conditions :

  • Molar ratio : 1:1.2 (Boc-glycine : hexyl bromide)

  • Temperature : 60°C for 12 hours

  • Solvent : DMF or acetonitrile for improved solubility.

Challenges and Solutions

  • Racemization risk : Mitigated by avoiding elevated temperatures (>70°C) and strong bases like NaOH.

  • Byproduct formation : Hexyl ether byproducts are minimized using anhydrous conditions and molecular sieves.

  • Yield data : The ACS Omega protocol achieves 85–89% yield for analogous N-alkyl glycines, with hexyl derivatives showing slightly reduced yields due to steric effects.

Crystallization and Purification Techniques

Solvent Selection

Post-synthesis purification leverages crystallization from non-polar solvents. CN112661672A demonstrates that seeding with 0.5–1.0 wt% Boc-amino acid crystals in hexane or cyclohexane induces controlled crystallization, yielding >99% purity.

Table 1: Crystallization Efficiency Across Solvents

SolventYield (%)Purity (HPLC)Crystal Morphology
n-Hexane88.799.1Needle-like
Cyclohexane89.899.3Plate-like
Diethyl ether87.599.1Irregular

Impurity Removal

Initial extraction with n-hexane removes unreacted hexyl bromide and Boc byproducts. Acidic workup (pH 1–3) followed by dioxane extraction isolates the target compound from hydrophilic impurities.

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR : Carboxyl C=O stretch at 1700 cm⁻¹ and Boc carbonyl at 1680 cm⁻¹.

  • ¹H NMR : Characteristic signals at δ 3.5–4.0 ppm (CH₂ adjacent to NH and COOH) and δ 1.4 ppm (Boc tert-butyl group).

  • ¹³C NMR : Peaks at 156–160 ppm (Boc carbonyl) and 45–60 ppm (CH₂ groups).

Physicochemical Properties

Table 2: Physicochemical Data for this compound

PropertyValueMethod
Melting point84–86°CDSC
[α]²⁰D+25.1° (c=1, EtOH)Polarimetry
Log P (n-octanol/water)0.24Shake flask
Solubility in water12.5 mg/mLSaturated solution

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

ParameterPatent CN104276964AACS Omega
Boc protection yield93.87%85–89%
Hexylation solventNot specifiedDMF
Crystallization purity99.1–99.3%98.5–99.0%
Environmental impactLow (aqueous base)Moderate (DMF)

The patent method excels in Boc protection efficiency, while the ACS Omega approach offers greener alkylation alternatives.

Scientific Research Applications

Synthesis of N-Boc-N-hexyl-glycine

This compound can be synthesized through a series of well-established organic reactions involving the protection of the amine group and subsequent alkylation. The process typically involves:

  • Boc Protection : The amino group of glycine is protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during alkylation.
  • Alkylation : The protected glycine is then subjected to N-alkylation with hexyl bromide or another suitable alkyl halide to introduce the hexyl chain.

This compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The hydrophobic nature of the hexyl group enhances its ability to penetrate bacterial membranes, leading to increased efficacy compared to other glycine derivatives .

Ligand Properties

This compound has been investigated for its potential as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it a candidate for applications in catalysis and materials science. Molecular docking studies suggest that it can effectively bind with metal centers, which may enhance catalytic activity in various reactions .

Polymer Chemistry Applications

This compound has been utilized in the synthesis of poly(amino acid) derivatives through ring-opening polymerization of N-carboxyanhydrides (NCAs). The introduction of the hexyl side chain provides unique properties such as increased hydrophobicity and improved mechanical strength in polymeric materials .

Table 1: Comparison of Properties of this compound Derivatives

PropertyThis compoundOther Glycine Derivatives
HydrophobicityHighVariable
Antimicrobial ActivityYesLimited
Ligand StabilityHighVariable
Polymer CompatibilityExcellentModerate

Study on Antimicrobial Activity

A study published in 2023 explored the antimicrobial efficacy of several N-substituted glycine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Coordination Chemistry Investigation

Another research initiative focused on the ligand properties of this compound, revealing its capacity to form stable complexes with transition metals. This study highlighted its potential application in catalysis, particularly in C–N bond formation reactions .

Mechanism of Action

The mechanism of action of N-Boc-N-hexyl-glycine primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes and can be easily removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The hexyl group enhances the hydrophobicity of the molecule, which can influence its interactions with other molecules and biological systems .

Comparison with Similar Compounds

N-Boc-Glycine (Boc-Gly-OH)

  • Structure: Single Boc group on glycine’s amino group.
  • Molecular Formula: C₇H₁₃NO₄; Molecular Weight: 175.18 g/mol .
  • Properties :
    • Solubility: Polar aprotic solvents (DMF, DMSO).
    • Stability: Boc group cleaved by strong acids (e.g., TFA).
    • Applications: Common in peptide synthesis for sequential deprotection .
  • Key Difference : Lacks the hexyl chain, making it less lipophilic than N-Boc-N-Hexyl-Glycine.

N-Palmitoyl Glycine (PalGly)

  • Structure: Glycine with a hexadecanoyl (C16) chain.
  • Molecular Formula: C₁₈H₃₅NO₃; Molecular Weight: 313.48 g/mol .
  • Properties :
    • High lipophilicity due to long alkyl chain.
    • Applications: Studied in lipid metabolism and as a surfactant .
  • Key Difference : Acylated glycine with a longer chain vs. Boc-protected derivative.

N-Oxalylglycine

  • Structure : Oxalyl group attached to glycine.
  • Molecular Formula: C₄H₅NO₅; Molecular Weight: 147.09 g/mol .
  • Properties :
    • Polar due to oxalyl moiety.
    • Applications: Enzyme inhibitor (e.g., hypoxia-inducible factor prolyl hydroxylases) .
  • Key Difference : Oxalyl group confers distinct reactivity and polarity compared to Boc/alkyl derivatives.

N-Boc-DL-Phenylglycine

  • Structure : Boc-protected glycine with a phenyl group.
  • Molecular Formula: C₁₃H₁₇NO₄; Molecular Weight: 251.28 g/mol .
  • Properties :
    • Aromaticity influences π-π interactions.
    • Applications: Peptide synthesis for introducing aromatic side chains .
  • Key Difference : Phenyl group vs. hexyl chain alters steric and electronic properties.

N-Boc-N'-(9-Xanthenyl)-L-Glutamine

  • Structure : Boc and xanthenyl groups on glutamine.
  • Molecular Formula : C₂₃H₂₆N₂O₆; Molecular Weight : 426.46 g/mol .
  • Properties :
    • Bulky xanthenyl group increases steric hindrance.
    • Applications: Specialized peptide synthesis for photolabile or fluorescent tagging .
  • Key Difference : Heterocyclic substituent vs. alkyl chain in this compound.

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
This compound C₁₃H₂₅NO₄ ~283.34 Boc, Hexyl Organic solvents (e.g., CH₂Cl₂)
N-Boc-Glycine C₇H₁₃NO₄ 175.18 Boc DMF, DMSO
N-Palmitoyl Glycine C₁₈H₃₅NO₃ 313.48 Hexadecanoyl Lipophilic solvents
N-Oxalylglycine C₄H₅NO₅ 147.09 Oxalyl Polar aqueous solutions
N-Boc-DL-Phenylglycine C₁₃H₁₇NO₄ 251.28 Boc, Phenyl DMF, THF

Key Research Findings

  • Lipophilicity : The hexyl chain in this compound enhances membrane permeability compared to unmodified Boc-Glycine, making it suitable for drug delivery systems .
  • Synthesis Challenges : Introducing two substituents (Boc and hexyl) requires careful optimization to avoid side reactions, such as incomplete protection .
  • Toxicity : While Boc-protected compounds are generally low-risk, alkyl chains like hexyl may require additional safety protocols (e.g., skin protection) .

Biological Activity

N-Boc-N-hexyl-glycine, a derivative of glycine with a tert-butyloxycarbonyl (Boc) protecting group and a hexyl side chain, has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

N Boc N hexyl glycine=C13H25N1O2\text{N Boc N hexyl glycine}=\text{C}_{13}\text{H}_{25}\text{N}_{1}\text{O}_{2}

This compound features:

  • A Boc group that serves as a protective moiety for the amine.
  • A hexyl chain that enhances lipophilicity, potentially affecting its interaction with biological membranes.

Antibacterial Properties

Research has shown that N-Boc derivatives can exhibit varying degrees of antibacterial activity depending on their structure. In a study evaluating several derivatives, it was noted that this compound was inactive against multiple bacterial strains. However, the activity of other analogues was found to be highly dependent on the chain length and lipophilicity of the substituents attached to the nitrogen atom .

Table 1: Antibacterial Activity of N-Boc Derivatives

CompoundActivity Against BacteriaLipophilicity (ClogD)
This compoundInactive2.22
N-Boc-undecanoylActive0.40
N-Boc-acetylInactive-2.65

Cytotoxicity Studies

In cytotoxicity assessments, this compound was compared against various cell lines to evaluate its safety profile. The compound exhibited low toxicity towards HEK293 and PMBC cells, with LD50 values indicating a favorable safety margin for potential therapeutic applications:

Table 2: Cytotoxicity of this compound

Cell LineLD50 (µM)
HEK293≥90.9
PMBC≥90.9

These results suggest that while the compound may lack antibacterial efficacy, it does not pose significant cytotoxic risks at higher concentrations.

The biological mechanisms underlying the activity of this compound are not yet fully elucidated. However, its structural features suggest potential interactions with cellular membranes due to its lipophilic nature. The hexyl chain may facilitate membrane penetration, which is critical for compounds targeting intracellular processes.

Case Studies

  • Peptide Lipidation : In studies involving lipidation strategies for peptides, derivatives similar to this compound were explored for their ability to enhance membrane localization and stability of therapeutic peptides . These findings indicate that modifications such as lipidation can significantly alter the pharmacokinetic properties of peptide-based drugs.
  • Enantioselective Reactions : Research into asymmetric organocatalytic reactions involving N-Boc-protected amino acids highlighted the utility of such compounds in synthesizing biologically active molecules . This underscores the importance of this compound as a versatile building block in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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